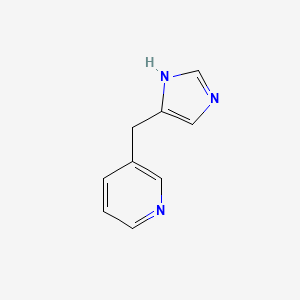

3-((1H-imidazol-4-yl)methyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)pyridine |

InChI |

InChI=1S/C9H9N3/c1-2-8(5-10-3-1)4-9-6-11-7-12-9/h1-3,5-7H,4H2,(H,11,12) |

InChI Key |

IQMRECYOUIKYGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Imidazol 4 Yl Methyl Pyridine and Its Structural Analogues

Classical and Modern Synthetic Routes towards the Core Imidazole-Pyridine Scaffold

The assembly of the fundamental imidazole-pyridine structure is approached through several key strategies, including multicomponent reactions, cyclization reactions, and metal-catalyzed cross-coupling reactions. These methods offer diverse pathways to access the target scaffold.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the initial components. nih.gov This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govresearchgate.net

For the synthesis of pyridine (B92270) rings, the Hantzsch reaction is a classic MCR, typically involving a [2+2+1+1] or a modified three-component [3+2+1] disconnection approach. taylorfrancis.com These reactions are widely used to create a variety of functionalized pyridines. acsgcipr.org More contemporary, green methods utilize microwave-assisted synthesis in one-pot, four-component reactions to produce pyridine derivatives in high yields and with short reaction times. acs.org

The imidazole (B134444) ring can also be formed via MCRs. The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, is a well-established method for synthesizing imidazo[1,2-a]pyridines by reacting 2-aminopyridines, aldehydes, and isocyanides. nih.govrsc.org A novel three-component, one-pot condensation has been described for producing 1H-imidazol-4-yl-pyridines from aldehydes, o-picolylamines, and isocyanides. researchgate.net

Table 1: Examples of Multicomponent Reactions in Heterocycle Synthesis

| Reaction Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | β-dicarbonyl compound (2 equiv.), aldehyde, ammonia/ammonium (B1175870) acetate | Dihydropyridines (require subsequent oxidation) | Classic, versatile method for pyridine synthesis. taylorfrancis.comacsgcipr.org |

| Microwave-Assisted Pyridine Synthesis | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium acetate | 3-Pyridine derivatives | Green methodology, excellent yields (82-94%), short reaction times (2-7 min). acs.org |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | 2-aminopyridine (B139424), aldehyde, isocyanide | Imidazo[1,2-a]pyridines | Efficient for fused imidazole-pyridine systems. nih.govrsc.org |

Cyclization reactions are fundamental to the formation of heterocyclic rings. In an intramolecular reaction, a single molecule containing all the necessary functional groups undergoes ring closure. For example, the synthesis of imidazo[1,2-a]pyridines can be achieved through the intramolecular cyclization of N-phenacylpyridinium bromide, generated in situ from pyridine and bromoacetophenones. e3s-conferences.org Another approach involves the intramolecular Michael addition of a pyridine endocyclic nitrogen, which proceeds in a regioselective 5-exo trig fashion. acs.org

Intermolecular cyclizations involve the reaction of two or more separate molecules to form the ring system. The Tschitschibabin (or Chichibabin) synthesis is a historical example, where 2-aminopyridine reacts with α-haloketones like bromoacetaldehyde (B98955) to form imidazo[1,2-a]pyridines. e3s-conferences.orgbio-conferences.org Modern variations of this reaction can be performed under catalyst- and solvent-free conditions. bio-conferences.org Similarly, a (3+2) cycloaddition reaction between propargyl alcohols and 2-aminopyridines, promoted by NaIO4/TBHP, provides a route to C3-carbonylated imidazo[1,2-a]pyridines. nih.gov

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds between two pre-functionalized fragments. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst, is one of the most efficient methods for preparing biaryl and heteroaryl systems. libretexts.orgnih.gov

This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org In the context of the imidazole-pyridine scaffold, this could involve coupling a pyridine halide with an imidazoleboronic acid, or vice-versa. The development of highly active palladium-phosphine catalysts has enabled the successful coupling of challenging nitrogen-containing heterocycles, including pyridine and imidazole derivatives, often without the need for protecting groups on nitrogen atoms. nih.govorganic-chemistry.org This methodology has proven effective for a broad scope of substrates, including electron-deficient and sterically hindered partners, making it highly valuable in medicinal chemistry. organic-chemistry.orgacs.org

Table 2: Suzuki-Miyaura Coupling for Heteroaryl Construction

| Heteroaryl Halide | Heteroaryl Boronic Acid/Ester | Catalyst/Ligand System | Key Features |

|---|---|---|---|

| Halo-imidazoles (unprotected) | Aryl/Heteroaryl boronic acids | Palladium-based catalysts | Allows coupling without N-H protection, good to excellent yields. acs.org |

| Aminoheteroaryl halides (e.g., 3-amino-2-chloropyridine) | (Hetero)aryl boronic acids | Pd/dialkylbiphenylphosphino ligands | Highly active catalysts, not inhibited by basic amino groups. organic-chemistry.org |

Strategies for Derivatization and Functionalization of the Imidazole-Pyridine Moiety

Once the core imidazole-pyridine scaffold is assembled, further chemical diversity can be introduced through derivatization and functionalization reactions on either the pyridine or the imidazole ring.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orguoanbar.edu.iq Such reactions, when they do occur, typically direct incoming electrophiles to the 3-position. wikipedia.orgquimicaorganica.org Conversely, pyridine is highly susceptible to nucleophilic substitution, with reactions favoring the 2- and 4-positions. uoanbar.edu.iq

Strategies for achieving regioselectivity include:

Controlling Electrophilic Substitution: Direct nitration and Friedel-Crafts reactions on pyridine are often sluggish or unsuccessful. wikipedia.orgquimicaorganica.org However, derivatization can control the position of substitution.

Utilizing Pyridine N-oxides: Activation of pyridine N-oxides with trifluoromethanesulfonic anhydride (B1165640) allows for the regioselective addition of nucleophiles, such as malonate anions, to afford either 2- or 4-substituted pyridines in good yields. nih.gov

Harnessing Pyridyne Intermediates: The generation of transient 3,4-pyridyne intermediates, controlled by proximal halide or sulfamate (B1201201) substituents, enables highly regiocontrolled nucleophilic additions and cycloadditions to access di- and tri-substituted pyridines. nih.gov

The imidazole ring contains two nitrogen atoms, and its substitution chemistry, particularly N-alkylation, can be complex. The presence of two nitrogen atoms means that alkylation of an unsymmetrical imidazole can lead to a mixture of regioisomers. reddit.comotago.ac.nz The outcome of the reaction is influenced by several factors, including the electronic and steric properties of substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions (neutral vs. basic medium). otago.ac.nz

Regioselectivity in N-Alkylation: In unsymmetrical 4-substituted imidazoles, electron-withdrawing groups tend to direct alkylation to the more remote nitrogen (N-1), as it is less deactivated. otago.ac.nz Steric hindrance also plays a crucial role; larger substituents on the ring or bulkier alkylating agents favor reaction at the less sterically hindered nitrogen. otago.ac.nz

Methods for N-Alkylation: N-alkylation of imidazoles can be carried out using various reagents and conditions. nih.gov A green and environmentally friendly method involves using carbonic esters as alkylating agents in the presence of an organic tertiary amine catalyst, which can selectively produce N1-alkylated imidazoles. google.com

C-H Arylation: Direct C-H arylation provides a powerful method for functionalizing the carbon backbone of the imidazole ring. By using a removable directing group like the SEM (2-(trimethylsilyl)ethoxymethyl) group, it is possible to achieve sequential and regioselective arylation at all three C-H bonds (C-2, C-4, and C-5) of the imidazole core. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-((1H-imidazol-4-yl)methyl)pyridine |

| 2-aminopyridine |

| Bromoacetaldehyde |

| N-phenacylpyridinium bromide |

| Bromoacetophenones |

| p-formylphenyl-4-toluenesulfonate |

| Ethyl cyanoacetate |

| Acetophenone |

| Imidazo[1,2-a]pyridines |

| 1H-imidazol-4-yl-pyridines |

| o-picolylamines |

| Pyridine N-oxide |

| Trifluoromethanesulfonic anhydride |

| Malonate |

| 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) |

| Carbonic esters |

| 3-amino-2-chloropyridine |

| Thiophene boronic acid |

Modifications and Extension of the Methylene (B1212753) Linker

The length and nature of the linker between the imidazole and pyridine moieties can significantly influence the pharmacological properties of the resulting molecules. Researchers have explored the synthesis of analogues with extended and functionalized linkers to probe structure-activity relationships and optimize biological activity. A notable strategy involves the use of starting materials where the linker is pre-installed, which then participate in the formation of a larger heterocyclic system.

One prominent example involves the synthesis of complex bridged systems, such as 3,7-diazabicyclo[3.3.1]nonanes (bispidines), which incorporate an imidazolylpropyl group. These syntheses provide a clear illustration of extending the single-carbon methylene linker to a three-carbon propyl chain.

The general approach commences with the Mannich cyclocondensation reaction. This involves reacting a substituted piperidin-4-one with a primary amine bearing the desired linker and formaldehyde. ect-journal.kzsemanticscholar.org For instance, 1-(3-aminopropyl)imidazole (B109541) can be used as the primary amine to introduce the three-carbon chain attached to the imidazole ring. ect-journal.kzsemanticscholar.org The resulting bispidinone, which contains the extended imidazolylpropyl moiety, can then undergo further transformations. ect-journal.kzsemanticscholar.org

A key subsequent step is the Wolff-Kishner reduction of the ketone group in the bispidinone to yield the corresponding 3,7-diazabicyclo[3.3.1]nonane. ect-journal.kzsemanticscholar.org This reduction is typically carried out using hydrazine (B178648) hydrate (B1144303) in the presence of a strong base like potassium hydroxide (B78521) at elevated temperatures. ect-journal.kzmdpi.com

The following table summarizes the synthesis of a key intermediate and its subsequent reduction to a bispidine with an extended propyl linker.

| Product | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 3-Boc-7-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonan-9-one | 1-Boc-piperidin-4-one, 3-(1H-imidazol-1-yl)propan-1-amine, Paraformaldehyde | Methanol (B129727), Hydrochloric acid, Acetic acid, Nitrogen atmosphere, 15 min stirring | 65 | mdpi.com |

| 3-(3-Butoxypropyl)-7-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonane-9-one | 1-(3-Butoxypropyl)piperid-4-one, 3-(1H-imidazol-1-yl)propan-1-amine, Paraformaldehyde | Methanol, Hydrochloric acid, Acetic acid, Nitrogen atmosphere, 15 min stirring | 68 | mdpi.com |

| 3-Boc-7-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonane | 3-Boc-7-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonan-9-one | Hydrazine hydrate, Potassium hydroxide, Triethylene glycol, 160-170 °C, 4 h | - | mdpi.com |

This methodology demonstrates a robust pathway to analogues of this compound where the methylene linker has been extended to a propyl chain, incorporated within a more complex bicyclic framework. The flexibility of the Mannich reaction allows for the potential incorporation of various substituted piperidones and different aminoalkyl-imidazoles, paving the way for a diverse range of structural analogues with modified and extended linkers.

Coordination Chemistry of 3 1h Imidazol 4 Yl Methyl Pyridine As a Ligand

Ligand Properties and Coordination Modes

The coordination behavior of 3-((1H-imidazol-4-yl)methyl)pyridine is dictated by the electronic and steric properties of its constituent pyridine (B92270) and imidazole (B134444) moieties, as well as the flexibility introduced by the methylene (B1212753) linker.

The ligand possesses two primary types of nitrogen donor atoms: the pyridine nitrogen and the nitrogen atoms of the imidazole ring. The basicity of these nitrogen atoms plays a crucial role in their coordination to metal ions. Generally, the imidazole ring is more basic than the pyridine ring. The pKa of the conjugate acid of imidazole is approximately 7, while that of pyridine is around 5.2. This suggests that the imidazole nitrogen is a stronger Lewis base and would typically form a stronger bond with a metal ion compared to the pyridine nitrogen.

The structure of this compound allows for several coordination modes. It can act as a monodentate ligand, coordinating through either the pyridine nitrogen or one of the imidazole nitrogens. More significantly, the spatial arrangement of the two rings, separated by a flexible methylene group, enables it to function as a bidentate chelating ligand. Chelation, the formation of a ring structure between the ligand and a central metal atom, is often thermodynamically favorable, leading to more stable complexes. In a chelating mode, the ligand would likely coordinate to a metal center via the pyridine nitrogen and the N-1 nitrogen of the imidazole ring, forming a stable six-membered chelate ring.

The methylene bridge between the pyridine and imidazole rings imparts significant conformational flexibility to the ligand. This flexibility allows the two aromatic rings to rotate and orient themselves to accommodate the geometric preferences of different metal ions. This adaptability is a key aspect of its design as a ligand, enabling it to form stable complexes with a wide range of transition metals and lanthanides, which exhibit varied coordination geometries such as octahedral, tetrahedral, and square planar. The ability of the ligand to adopt different conformations can influence the resulting structure and, consequently, the properties of the metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their composition and structure.

Transition metal complexes of ligands containing pyridine and imidazole groups are well-documented. jchemlett.comnih.govrsc.orgias.ac.inrsc.orgsci-hub.senih.govresearchgate.netcore.ac.uknih.govnih.govtjpsj.orgresearchgate.netdocumentsdelivered.comnih.govnih.govrsc.orgacs.org While specific studies on this compound are not extensively reported, the general synthetic methodologies can be applied. For instance, the reaction of the ligand with metal chlorides or nitrates in a solvent like methanol (B129727) or ethanol (B145695) often leads to the precipitation of the desired complex. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants. For example, complexes with 1:1, 1:2, or even 1:3 metal-to-ligand ratios can be formed. The nature of the anion from the metal salt and the solvent can also play a role in the final structure of the complex, sometimes being incorporated into the coordination sphere or the crystal lattice.

Table 1: Examples of Transition Metal Complexes with Imidazole-Pyridine Type Ligands

| Metal Ion | Ligand Type | Resulting Complex Type | Reference |

| Cu(II) | Imidazole-Pyridine | Mononuclear and Polynuclear | jchemlett.comacs.org |

| Zn(II) | Imidazole-Pyridine | Mononuclear and Coordination Polymers | nih.govrsc.org |

| Mn(II) | Imidazole-Pyridine | Mononuclear | core.ac.uknih.gov |

| Ni(II) | Imidazole-Pyridine | Mononuclear | nih.govias.ac.insci-hub.seresearchgate.net |

| Cd(II) | Imidazole-Pyridine | Coordination Polymers | rsc.orgnih.govnih.govnih.govrsc.org |

| Hg(II) | Imidazole-Pyridine | Mononuclear and Polynuclear | rsc.orgtjpsj.orgresearchgate.netnih.gov |

This table is illustrative and based on complexes with ligands similar to this compound, as specific data for this exact ligand is limited in the provided search results.

The coordination chemistry of lanthanide ions with N-heterocyclic ligands is an area of active research due to the potential luminescent properties of the resulting complexes. The synthesis of lanthanide complexes with this compound would typically involve the reaction of the ligand with a lanthanide salt, such as a nitrate (B79036) or chloride, in a suitable solvent. The larger ionic radii and higher coordination numbers of lanthanide ions compared to transition metals can lead to complexes with higher ligand-to-metal ratios and different coordination geometries. The imidazole and pyridine moieties can effectively sensitize the luminescence of certain lanthanide ions, such as Eu(III) and Tb(III), through an "antenna effect". nih.gov

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For 3-((1H-imidazol-4-yl)methyl)pyridine, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is found.

A key feature of this molecule is the methylene (B1212753) bridge (-CH2-) connecting the imidazole (B134444) and pyridine (B92270) rings. The rotational freedom around the single bonds of this linker allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis, a systematic study of these arrangements, is crucial for understanding the molecule's shape and flexibility. This is typically performed by rotating the dihedral angles associated with the linker and calculating the potential energy for each conformation. For similar linked heterocyclic systems, it has been noted that non-planar conformations, where one ring is rotated out of the plane of the other, are often the most stable. irjweb.com The goal is to identify the global energy minimum, which represents the most probable conformation of the molecule in its ground state.

Table 1: Key Dihedral Angles for Conformational Analysis This table is illustrative of the parameters that would be studied in a conformational analysis of this compound.

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(pyridine)-C(pyridine)-C(methylene)-N(imidazole) | Rotation of the pyridine ring relative to the linker |

| τ2 | C(pyridine)-C(methylene)-N(imidazole)-C(imidazole) | Rotation of the imidazole ring relative to the linker |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. acadpubl.euresearchgate.net

For this compound, the HOMO is expected to have significant electron density localized on the electron-rich imidazole and pyridine rings. The LUMO is also anticipated to be distributed across the aromatic ring systems. DFT calculations provide precise energy values for these orbitals and a visual representation of their distribution. malayajournal.org In related imidazole derivatives, HOMO-LUMO energy gaps calculated via DFT have been found to be around 4 eV. malayajournal.orgacadpubl.eu

Table 2: Conceptual Frontier Molecular Orbital Properties This table outlines the key concepts and significance of FMO analysis for the title compound.

| Orbital | Role | Location of Electron Density (Expected) | Significance |

| HOMO | Electron Donor | Distributed across the π-systems of the imidazole and pyridine rings. | Involved in reactions with electrophiles. |

| LUMO | Electron Acceptor | Distributed across the π-systems of the imidazole and pyridine rings. | Involved in reactions with nucleophiles. |

| Energy Gap (ΔE) | Reactivity Indicator | N/A | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of its reactive sites. uni-muenchen.delibretexts.org The MEP is plotted onto a constant electron density surface, with different colors representing different values of the electrostatic potential. uni-muenchen.de

Typically, red or yellow regions indicate a negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack. Blue regions denote a positive electrostatic potential, indicating electron-poor areas that are attractive to nucleophiles. researchgate.net

For this compound, the MEP map is expected to show strong negative potential (red) around the nitrogen atoms of both the pyridine ring and the non-protonated nitrogen of the imidazole ring, due to the presence of lone pairs of electrons. These sites represent the most likely points for protonation or interaction with positive centers. uni-muenchen.de Conversely, regions of positive potential (blue) are expected around the hydrogen atoms, particularly the N-H proton of the imidazole ring, making it a potential hydrogen bond donor site. researchgate.net

Spectroscopic Property Predictions (e.g., NMR and IR Spectral Simulations)

Computational methods can accurately predict spectroscopic properties, serving as a powerful tool for structural confirmation when compared with experimental data. chemrxiv.orgnih.gov

DFT calculations can simulate the infrared (IR) spectrum by computing the molecule's vibrational frequencies. Each calculated frequency corresponds to a specific type of bond stretching, bending, or wagging. This allows for the assignment of absorption bands in an experimental IR spectrum to particular functional groups within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) spectra can be predicted. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts for ¹H and ¹³C atoms. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to aid in the complete structural elucidation of the molecule. nih.govresearchgate.net

Table 3: Expected Spectroscopic Characteristics from Computational Simulations This table provides an overview of the types of spectral data that can be predicted computationally.

| Spectroscopy | Predicted Property | Expected Features for this compound |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | - N-H stretching (imidazole) - Aromatic C-H stretching (both rings) - C=N and C=C stretching (both rings) - CH₂ bending and stretching (linker) |

| ¹H NMR | Chemical Shifts (ppm) | - Distinct signals for protons on the pyridine and imidazole rings. - A singlet for the methylene (-CH₂) protons. - A broad signal for the N-H proton. |

| ¹³C NMR | Chemical Shifts (ppm) | - Separate signals for each unique carbon atom in the pyridine, imidazole, and methylene groups. |

Computational Approaches to Intermolecular Interactions

Understanding how a molecule interacts with other molecules, particularly biological macromolecules like proteins, is key to pharmacology and drug design.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The compound this compound, or immethridine, is a well-established potent and highly selective agonist for the histamine (B1213489) H₃ receptor (H₃R). nih.govacs.org Docking simulations of immethridine into the active site of H₃R models can elucidate the specific intermolecular interactions responsible for its high binding affinity.

These simulations reveal that the imidazole ring is a crucial component for binding, often forming key hydrogen bonds and electrostatic interactions with specific amino acid residues in the receptor's binding pocket. The pyridine ring also contributes to the binding, potentially through π-π stacking or other hydrophobic interactions. The flexibility of the methylene linker allows the molecule to adopt an optimal conformation to fit within the binding site. Studies have shown that immethridine's interaction with H₃R can modulate cellular signaling pathways and inhibit the function of immune cells like dendritic cells. nih.govvu.nl

Table 4: Summary of Molecular Docking Insights for this compound (Immethridine)

| Parameter | Description |

| Protein Target | Histamine H₃ Receptor (H₃R) nih.gov |

| Binding Mode | Agonist nih.govacs.org |

| Key Ligand Moieties for Binding | - Imidazole Ring: Essential for recognition and high-affinity binding, typically interacting with key residues like Asp and Glu via hydrogen bonds. - Pyridine Ring: Contributes to binding affinity, potentially through interactions with other aromatic residues in the binding pocket. |

| Types of Intermolecular Interactions | - Hydrogen Bonding - Electrostatic Interactions - Hydrophobic Interactions - π-π Stacking |

| Biological Consequence of Binding | Activation of the H₃R, leading to modulation of neurotransmitter release and inhibition of dendritic cell maturation and function. nih.govnih.gov |

Analysis of Binding Sites and Non-Covalent Interaction Modes (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The unique structure of this compound, featuring both an imidazole and a pyridine ring, offers multiple sites for non-covalent interactions, which are critical for its recognition and binding to biological targets. The imidazole ring, an electron-rich five-membered heterocycle, is particularly adept at forming a variety of weak interactions. nih.govnih.gov Computational studies using methods like Density Functional Theory (DFT) have systematically analyzed the non-covalent interactions involving the imidazole moiety. nih.gov

The imidazole ring presents three primary loci for such interactions:

The N-H group: This site predominantly acts as a hydrogen bond donor. nih.gov

The pyridine-like nitrogen atom: This nitrogen is a primary hydrogen bond acceptor. nih.gov

The π-system: The aromatic nature of the imidazole ring allows it to participate in π-π stacking, cation-π, and other π-involved interactions. nih.govnih.gov

Quantum chemical studies have demonstrated that the imidazole ring can effectively redistribute its electron density when participating in non-covalently bound systems. nih.gov This electronic flexibility leads to a phenomenon described as strong energetic cooperativity, where the formation of one non-covalent bond can significantly influence the strength of another, even with minimal geometric changes. nih.gov For instance, the formation of additional non-covalent interactions has been shown to enhance the proton-donating ability of the imidazole's N-H group. nih.gov

The pyridine ring contributes significantly to the molecule's binding profile, primarily acting as a hydrogen bond acceptor at its nitrogen atom and engaging in π-π stacking interactions. mdpi.com Theoretical studies on similar pyridine-containing structures have utilized NCI (Non-Covalent Interaction) analysis to visualize and confirm the presence of (heterocycle)···(pyridine) π–π interactions. mdpi.com In the context of a biological receptor, these interactions are crucial for establishing specific contacts with amino acid residues like tyrosine, tryptophan, or phenylalanine. mdpi.com

The table below summarizes the key non-covalent interactions theoretically predicted for this compound.

| Interaction Type | Molecular Site | Role | Potential Binding Partner (in Biological Systems) |

| Hydrogen Bond | Imidazole N-H | Donor | Oxygen/Nitrogen atoms in amino acid side chains (e.g., Asp, Glu, Asn, Gln) |

| Hydrogen Bond | Imidazole sp² N | Acceptor | N-H or O-H groups in amino acid side chains (e.g., Ser, Thr, Lys, Arg) |

| Hydrogen Bond | Pyridine N | Acceptor | N-H or O-H groups in amino acid side chains (e.g., Ser, Thr, Lys, Arg) |

| π-π Stacking | Imidazole Ring π-system | Face-to-Face or Edge-to-Face Stacking | Aromatic rings of amino acids (e.g., Phe, Tyr, Trp, His) |

| π-π Stacking | Pyridine Ring π-system | Face-to-Face or Edge-to-Face Stacking | Aromatic rings of amino acids (e.g., Phe, Tyr, Trp, His) |

| Cation-π | Imidazole/Pyridine Ring π-system | π-electron cloud | Cationic groups (e.g., Lys, Arg side chains) |

This interactive table provides a summary of potential non-covalent interactions.

Theoretical Examination of Reaction Mechanisms and Pathways in Synthesis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights into transition states and intermediates that are often difficult to detect experimentally. A notable synthetic route for the core structure of 1H-imidazol-4-yl-pyridines is a novel three-component, one-pot condensation reaction. researchgate.net

This reaction involves the combination of an aldehyde, an o-picolylamine, and an isocyanide. researchgate.net Theoretical examination of this pathway suggests a plausible mechanism that accounts for the formation of the final product. The proposed mechanism initiates with the reaction of the three components to form a key intermediate species. researchgate.net This is followed by an intramolecular cyclization. A critical step in the proposed pathway is the formation of an enamine tautomer, which subsequently cyclizes and eliminates a molecule of water to yield the aromatic imidazole ring of the final product, 4a. researchgate.net

The key stages of this theoretically proposed reaction pathway are outlined in the table below.

| Step | Description | Reactants/Intermediates | Product/Next Intermediate |

| 1 | Initial Condensation | Aldehyde, o-Picolylamine, Isocyanide | Intermediate Species 6A |

| 2 | Tautomerization | Intermediate Species 6A | Enamine Tautomer 6 |

| 3 | Intramolecular Cyclization | Enamine Tautomer 6 | Cyclized Intermediate |

| 4 | Dehydration | Cyclized Intermediate | 1H-Imidazol-4-yl-pyridine (4a) |

This interactive table details the proposed steps in the one-pot synthesis.

This theoretical framework provides a rational basis for optimizing reaction conditions and exploring the scope and limitations of the synthesis for creating libraries of related compounds. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms

Investigating Structural Determinants for Specific Molecular Interactions

The specific arrangement of the imidazole (B134444) and pyridine (B92270) rings, along with the nature of any substituents, dictates the compound's binding affinity and selectivity for its molecular targets.

The addition of various functional groups to the core structure of imidazole-pyridine derivatives has been a key strategy in optimizing their pharmacological profiles. For instance, in the development of inhibitors for Cyclin-Dependent Kinase 9 (CDK9), a promising target in cancer therapy, modifications to the imidazole[1,2-a]pyridine skeleton have yielded significant improvements in potency and selectivity. nih.govrsc.org

Studies on related pyridine derivatives show that the number and position of methoxy (B1213986) (O-CH₃) groups can dramatically affect antiproliferative activity, with an increase in these substituents often leading to lower IC₅₀ values, indicating greater potency. nih.gov Similarly, in the context of histamine (B1213489) H3 receptor antagonists, structural modifications to the related 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold were crucial in reducing inhibition of cytochrome P450 enzymes, a common liability for imidazole-containing compounds. nih.gov This highlights that even subtle changes, such as the introduction of a methyl group, can block metabolic recognition by enzymes and improve a compound's drug-like properties. acs.org

Table 1: Effect of Substituents on CDK9 Inhibition for Imidazole[1,2-a]pyridine Derivatives

| Compound ID | Core Structure | Key Substituents | CDK9 IC₅₀ (nM) | Selectivity Notes |

|---|---|---|---|---|

| AZD5438 (Lead) | Aminopyrimidine | Imidazole, Methyl sulfoxide | - | Lead compound for comparison |

| LB-1 | Imidazo[1,2-a]pyridine (B132010) | - | 9.22 | Highly selective for CDK9 |

| Compound 1d | Imadazopyrazine | Furan-3-yl, 4-methoxyphenyl (B3050149) amine | 180 | Good CDK9 inhibition |

This table presents data for related imidazopyridine and imidazopyrazine scaffolds to illustrate the principles of substituent effects. Data sourced from multiple studies. nih.govmdpi.com

The spatial orientation of the imidazole and pyridine rings is critical for optimal interaction with a target's binding site. The replacement of a flexible piperidine (B6355638) ring, as seen in some histamine H3 receptor ligands, with a more rigid pyridine ring can significantly enhance binding affinity and selectivity. ebi.ac.uknih.gov This rigidity reduces the entropic penalty upon binding and locks the molecule in a conformation that is favorable for interaction.

Analysis of Ligand-Biomacromolecule Binding Modes

Understanding how 3-((1H-imidazol-4-yl)methyl)pyridine and its analogues bind to enzymes and receptors at an atomic level is fundamental to explaining their biological effects.

Histamine N-Methyltransferase (HNMT): HNMT is a key enzyme in histamine metabolism, catalyzing the transfer of a methyl group to the imidazole ring of histamine. nih.gov Given that this compound possesses the same imidazole ring, it is a potential substrate or competitive inhibitor of HNMT. The imidazole moiety would be expected to occupy the same binding pocket as histamine, interacting with the S-adenosyl-l-methionine (SAM) co-factor binding site. nih.gov

Insulin-Degrading Enzyme (IDE): IDE is a zinc-dependent metalloprotease involved in the degradation of several peptide hormones, including insulin (B600854) and amylin. nih.govnih.gov While specific studies on the interaction between this compound and IDE are not prominent, inhibitors of IDE often work by chelating the active site zinc or by binding to exosites that allosterically modulate enzyme activity. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): In related fused imidazole[1,2-a]pyridine inhibitors, the binding mode within the ATP pocket of CDK9 is well-characterized. Key interactions include:

Hydrogen Bonding: The core scaffold forms crucial hydrogen bonds with the backbone of Cysteine 106 in the hinge region of the kinase. nih.gov

π-π Stacking: The imidazole portion of the inhibitor engages in π-π stacking interactions with the gatekeeper residue, Phenylalanine 103. nih.gov These interactions anchor the inhibitor in the active site, preventing the binding of ATP and halting the enzyme's catalytic activity.

Tubulin: Certain fused imidazopyridine and imidazopyrazine analogues function as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site. nih.govnih.gov Computational docking studies suggest that the N-7 nitrogen of the fused imidazole core can form a hydrogen bond with the NH backbone of β-Asp249. nih.gov This interaction disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis, which is a common mechanism for anticancer agents. mdpi.com

The imidazole core is a classic pharmacophore for histamine receptor ligands. The positional isomer of the title compound, 4-((1H-imidazol-4-yl)methyl)pyridine (also known as immethridine), is a highly potent and selective agonist for the histamine H3 receptor. ebi.ac.uknih.gov

Histamine H3 Receptor: Immethridine demonstrates a pKᵢ value of 9.07 and a pEC₅₀ of 9.74 at the human H3 receptor, with over 300-fold selectivity against the H4 receptor. ebi.ac.uknih.gov This high affinity is attributed to the rigid pyridine ring correctly positioning the essential imidazole moiety for optimal interaction within the receptor's binding pocket. The basic nitrogen of the imidazole ring is believed to form a key ionic interaction with a conserved aspartate residue (Asp114) in transmembrane domain 3 of the receptor. nih.gov

Histamine H4 Receptor: While the 4-pyridinyl isomer is selective for H3, other imidazole-containing ligands show significant affinity for the H4 receptor. For example, 4-methylhistamine (B1206604) is a potent and selective H4 receptor agonist (Kᵢ = 50 nM). nih.gov This indicates that the substitution pattern on both the imidazole and the second aromatic ring (or its replacement) is a critical determinant for selectivity between the H3 and H4 receptor subtypes. nih.gov

Table 2: Binding Affinities of Imidazole-Based Ligands at Histamine Receptors

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|---|

| Immethridine | Human H3 | ~0.85 (pKᵢ = 9.07) | Potent Agonist |

| Immethridine | Human H4 | >300 | Weak |

| 4-Methylhistamine | Human H4 | 50 | Potent Agonist |

| Various Carbamates | Human H3 | < 100 | - |

| Various Carbamates | Human H4 | 118 - 1460 | Moderate to Weak |

This table compiles data for immethridine (the 4-pyridinyl isomer) and other relevant imidazole-based compounds to illustrate binding profiles. Data sourced from multiple studies. ebi.ac.uknih.govnih.govnih.gov

Elucidation of Molecular Mechanisms Underlying Observed Functional Effects (e.g., Enzyme Inhibition Mechanisms)

The functional outcomes of ligand binding, such as enzyme inhibition, are a direct result of the molecular interactions described above.

Enzyme Inhibition Mechanisms:

For targets like CDK9 , derivatives of the imidazole-pyridine scaffold act as ATP-competitive inhibitors. By occupying the ATP binding site, they prevent the phosphorylation of downstream substrates, thereby inhibiting the process of transcriptional elongation that is crucial for the survival of cancer cells. nih.govresearchgate.net

The mechanism for tubulin inhibitors involves the physical obstruction of microtubule assembly. By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. nih.govnih.gov This disruption of the cytoskeleton is a potent anti-mitotic strategy.

For HNMT , the likely mechanism is competitive inhibition, where the imidazole ring of the compound competes directly with the natural substrate, histamine, for access to the enzyme's active site. nih.gov

This detailed analysis underscores the versatility of the this compound scaffold. The interplay of substituent effects, conformational rigidity, and specific binding interactions allows for the fine-tuning of its activity against a range of important biological targets.

Comparative Analysis of this compound and Its Analogs Reveals Key Structural Determinants for Histamine H3 Receptor Agonism

The structure-activity relationship (SAR) of imidazolyl-pyridine derivatives has been a subject of significant interest, particularly in the quest for potent and selective ligands for the histamine H3 receptor. A cornerstone in this area of research is the discovery of 4-((1H-imidazol-4-yl)methyl)pyridine, also known as immethridine, a potent and highly selective H3 receptor agonist. nih.gov This discovery has spurred further investigations into how structural modifications, especially the positional arrangement of the imidazole and pyridine rings, influence biological activity.

The Critical Role of Pyridine Ring Substitution

The positioning of the imidazolylmethyl group on the pyridine ring is a critical determinant of histamine H3 receptor agonist activity. Research has shown that replacing the flexible piperidine ring in earlier H3 receptor agonists with a rigid pyridine ring can lead to high-affinity compounds. nih.gov

A comparative analysis of the positional isomers—2-, 3-, and 4-((1H-imidazol-4-yl)methyl)pyridine—reveals a clear preference for the 4-substituted analog, immethridine. Immethridine has been identified as a potent and highly selective histamine H3 receptor agonist with a pKi of 9.07 and a pEC50 of 9.74. nih.gov It demonstrates a remarkable 300-fold selectivity over the closely related H4 receptor. nih.gov

While detailed quantitative data for the 2- and 3-isomers is less prevalent in publicly available literature, the pronounced activity of the 4-isomer suggests that the specific orientation of the nitrogen atom in the pyridine ring relative to the imidazole moiety is crucial for optimal receptor interaction. The nitrogen at the 4-position of the pyridine ring in immethridine likely engages in key hydrogen bonding or electrostatic interactions within the H3 receptor binding site, which are less favorable in the 2- and 3-isomers.

Impact of Imidazole Ring Modifications

Further SAR studies have explored the impact of substitutions on the imidazole ring itself. The integrity of the 1H-imidazole-4-yl pharmacophore is generally considered essential for H3 receptor agonism. Systematic investigations into a series of 4-(n-alkyl)-1H-imidazoles have shown that the length of the alkyl chain influences H3 receptor antagonist activity, with activity generally increasing with chain length. nih.gov For instance, 4-(n-propyl)-1H-imidazole displays a pA2 value of 6.3, which increases to 7.2 for 4-(n-decyl)-1H-imidazole. nih.gov In the case of 4-(ω-phenylalkyl)-1H-imidazoles, an optimal H3 antagonist activity was observed with a pentylene spacer. nih.gov

These findings underscore the importance of the lipophilic pocket in the H3 receptor and how it can be exploited by modifications to the imidazole scaffold, although these modifications are distinct from the core structure of this compound.

Broader Biological Activities of Imidazole-Pyridine Scaffolds

Beyond histamine receptor activity, compounds featuring the imidazole-pyridine scaffold have been investigated for a range of other biological effects. For example, various substituted imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as potential anti-ulcer agents and PI3Kα inhibitors for cancer therapy. mdpi.comnih.gov While these compounds are structurally distinct from this compound, they highlight the versatility of the fused imidazole-pyridine core in interacting with diverse biological targets.

The following table summarizes the comparative data for key compounds discussed:

| Compound Name | Structure | Target Receptor | Activity | Reference |

| This compound | Imidazole ring attached to the 3-position of the pyridine ring via a methylene (B1212753) bridge. | Histamine H3 Receptor | Activity is suggested to be lower than the 4-isomer based on the high potency of immethridine. Specific quantitative data is limited in the searched literature. | |

| Immethridine (4-((1H-imidazol-4-yl)methyl)pyridine) | Imidazole ring attached to the 4-position of the pyridine ring via a methylene bridge. | Histamine H3 Receptor | Potent and selective agonist (pKi = 9.07, pEC50 = 9.74) | nih.gov |

| 4-(n-propyl)-1H-imidazole | Propyl group attached to the 4-position of the imidazole ring. | Histamine H3 Receptor | Antagonist (pA2 = 6.3) | nih.gov |

| 4-(n-decyl)-1H-imidazole | Decyl group attached to the 4-position of the imidazole ring. | Histamine H3 Receptor | Antagonist (pA2 = 7.2) | nih.gov |

| 4-(ω-phenylpentyl)-1H-imidazole | Phenylpentyl group attached to the 4-position of the imidazole ring. | Histamine H3 Receptor | Antagonist (pA2 = 7.8) | nih.gov |

Supramolecular Chemistry and Crystal Engineering Applications

Formation of Supramolecular Architectures

The assembly of 3-((1H-imidazol-4-yl)methyl)pyridine into larger, ordered supramolecular architectures is driven by a combination of directional non-covalent interactions. These interactions, primarily hydrogen bonding and π-π stacking, guide the molecules to self-assemble into predictable patterns in the solid state. The interplay between these forces dictates the final dimensionality and topology of the resulting framework, which can range from simple one-dimensional chains to complex three-dimensional networks.

Hydrogen bonds are among the most critical interactions governing the assembly of molecules containing imidazole (B134444) and pyridine (B92270) moieties. The N-H group on the imidazole ring is a potent hydrogen bond donor, while the lone pair on the pyridine nitrogen serves as an effective acceptor. This donor-acceptor pairing can lead to the formation of robust N-H···N hydrogen bonds, linking molecules into chains or sheets.

In systems containing similar functional groups, these interactions are well-documented to produce stable, crystalline frameworks. For instance, studies on related imidazole derivatives show the formation of three-dimensional hydrogen-bonded organic frameworks (HOFs). The self-assembly process can be highly specific, with molecules arranging to maximize the strength and number of these bonds, often resulting in highly ordered crystalline materials. The presence of the flexible linker in this compound would allow for conformations that facilitate these strong intermolecular connections, leading to predictable and stable supramolecular structures.

The aromatic nature of both the pyridine and imidazole rings in this compound makes π-π stacking a significant contributing factor to its solid-state organization. These interactions occur when the electron-rich π-systems of adjacent rings overlap, providing additional stability to the crystal lattice. The geometry of this stacking can vary, with common arrangements including parallel-displaced and T-shaped orientations, typically with interplanar distances between 3.3 and 3.8 Å.

Co-crystallization and Host-Guest Chemistry

Co-crystallization is a powerful technique in crystal engineering where two or more different molecules are assembled in a single crystal lattice through non-covalent interactions. The versatile hydrogen bonding and π-stacking capabilities of this compound make it an excellent candidate for forming co-crystals with other active pharmaceutical ingredients (APIs) or complementary molecules (co-formers).

The imidazole and pyridine groups can form strong hydrogen bonds with co-formers containing functional groups such as carboxylic acids, amides, or phenols. This process can be used to modify the physicochemical properties of an API, such as its solubility or stability. Furthermore, the formation of defined cavities or channels within a crystal lattice built from this molecule could allow it to act as a host in host-guest chemistry, encapsulating smaller guest molecules within its structure. The design of such systems relies on the predictable formation of a robust host framework held together by a network of non-covalent interactions.

Role as Building Blocks in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atoms in both the pyridine and imidazole rings of this compound are excellent coordination sites for metal ions, making it a valuable organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. By connecting metal centers, these linkers can generate extended one-, two-, or three-dimensional networks with high porosity and large surface areas.

The flexibility of the methylene (B1212753) bridge allows the ligand to adapt to the preferred coordination geometry of different metal ions, leading to a wide variety of network topologies. The imidazole group can act as a monodentate or bidentate bridging ligand, further increasing the structural diversity of the resulting frameworks. The properties of the final MOF, such as pore size, stability, and functionality, can be tuned by selecting different metal ions and synthesis conditions. The table below lists examples of MOFs and coordination polymers constructed from analogous imidazole and pyridine-containing ligands, illustrating the types of structures that could be formed using this compound.

| Metal Ion | Ligand Type | Resulting Structure | Reference |

| Cd(II) | 5-(imidazol-1-yl)-N′-(pyridin-4-ylmethylene)nicotinohydrazide | 3D porous framework with rhombic channels | |

| Zn(II) | 2-(2-pyridyl)imidazole and 4,4′-oxydibenzoic acid | 2D supramolecular sheet via hydrogen bonding and π-π stacking | |

| Co(II) | 1,3-di(1H-imidazol-4-yl)benzene and 1,3,5-tri(4-carboxyphenyl)benzene | 3D porous framework with butterfly-like tetranuclear clusters | |

| Zn(II) | 3,5-Bis(imidazole-1-yl)pyridine and benzoic acid | 1D zigzag chain forming a 3D network |

Directed Assembly through Tailored Non-Covalent Interactions

A key goal of modern crystal engineering is the rational design of materials with specific structures and functions. This is achieved through the strategic use of tailored non-covalent interactions to direct the self-assembly process. The structure of this compound is well-suited for this purpose, as its different interaction sites can be selectively engaged.

For example, by choosing appropriate solvents or co-formers, it is possible to favor certain hydrogen bonding patterns over others. The combination of hydrogen bonds, π-stacking, and metal coordination can be used orthogonally to build complex, hierarchical structures. The predictable nature of these interactions allows for a degree of control over the assembly process, enabling the construction of materials with desired topologies and properties for applications in areas like gas storage, separation, or catalysis.

Advanced Research Perspectives and Future Directions

Integration of Multi-Disciplinary Approaches in Imidazole-Pyridine Research

The complexity of modern scientific challenges necessitates a move beyond siloed research. The future of imidazole-pyridine research lies in the seamless integration of multiple scientific disciplines. Drug discovery, a primary application for this scaffold, is an inherently multidisciplinary process that combines chemistry, biology, pharmacology, and clinical medicine. chemscene.com

A prominent trend is the synergistic use of synthetic chemistry, biological evaluation, and computational modeling. nih.gov Researchers are increasingly adopting a holistic workflow where novel imidazole-pyridine derivatives are first designed and synthesized. These compounds then undergo rigorous in vitro and in vivo biological screening to determine their activity and potential. nih.gov Concurrently, computational studies are employed to elucidate structure-activity relationships (SAR) and predict the behavior of these molecules. nih.govnih.gov This integrated approach, combining experimental work with predictive modeling, allows for a more rational and efficient discovery process. acs.org For instance, a combined methodology using experimental data to inform and validate computational models provides a comprehensive understanding of complex molecular systems. acs.org This fusion of expertise accelerates the identification of promising lead compounds and provides deeper insights into their mechanisms of action. nih.govmdpi.com

Rational Design Principles for Novel Scaffold Development and Derivatization

The imidazole-pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can be derivatized to interact with a wide range of biological targets. nih.gov The future of developing new molecules based on this scaffold hinges on the application of rational design principles. These principles aim to move beyond random screening to a more targeted approach for creating novel derivatives with enhanced properties. rsc.org

One key strategy involves using molecular modeling to guide the synthesis of new compounds. nih.gov By understanding the three-dimensional structure of a biological target, chemists can design molecules that fit precisely into active sites, maximizing potency and selectivity. This is exemplified by the design of imidazo[1,2-a]pyrimidine (B1208166) derivatives as dual inhibitors, a feat of targeted molecular engineering. nih.gov

The development of innovative synthetic methodologies is crucial for realizing these designs. Advanced techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Sonogashira), provide powerful tools for the precise and flexible derivatization of the imidazopyridine core. nih.gov These methods allow for the introduction of a wide variety of functional groups at specific positions on the scaffold, enabling fine-tuning of the molecule's properties. nih.gov Furthermore, the development of multi-component reactions (MCRs) offers an efficient pathway to generate diverse libraries of 1H-imidazol-4-yl-pyridines in a single step, accelerating the discovery of new lead compounds. researchgate.netnih.gov

| Synthetic Strategy | Description | Application Example | Reference |

| Palladium-Catalyzed Cross-Coupling | Utilizes a palladium catalyst to form new carbon-carbon bonds, allowing for extensive derivatization. | Suzuki-Miyaura and Sonogashira reactions for modifying the imidazo[4,5-b]pyridine core. | nih.gov |

| Multi-Component Reactions (MCRs) | Combines three or more starting materials in a single reaction vessel to create a complex product. | One-pot synthesis of 1H-imidazol-4-yl-pyridines from aldehydes, picolylamines, and isocyanides. | researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times. | Rapid and efficient synthesis of various imidazo[1,2-a]pyridine (B132010) derivatives. | researchgate.netresearchgate.net |

Development of Advanced Analytical and Characterization Techniques for Complex Systems

As the complexity of imidazole-pyridine-based systems grows, so does the need for advanced analytical techniques to characterize them. Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy remain fundamental for confirming the structure of newly synthesized molecules. nih.govnih.govresearchgate.net

However, for more complex applications, particularly in biological and pharmaceutical analysis, more sophisticated methods are required. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of imidazole (B134444) derivatives in various matrices. nih.gov To enhance the sensitivity of HPLC analysis, especially for low-concentration analytes, post-column photochemical reactors can be employed. nih.gov This technique modifies the analyte after separation to make it more easily detectable. nih.gov

For analyzing compounds within complex sample matrices, such as pharmaceutical creams or biological tissues, effective sample preparation is critical. Solid-Phase Extraction (SPE) has proven to be a robust and efficient technique for isolating imidazole-containing drugs from such complex mixtures, ensuring accurate and reliable analysis. nih.gov The investigation of reaction mechanisms and the determination of enantiomeric purity also rely on these advanced separation techniques. acs.org

| Analytical Technique | Purpose | Specific Application | Reference |

| Structural Elucidation | |||

| NMR Spectroscopy (¹H, ¹³C) | Determines the carbon-hydrogen framework of a molecule. | Routine characterization of newly synthesized imidazole-pyridine derivatives. | nih.govresearchgate.net |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Confirmation of molecular weight and investigation of reaction intermediates. | nih.govacs.org |

| FTIR Spectroscopy | Identifies functional groups within a molecule based on the absorption of infrared radiation. | Confirmation of the presence of key chemical bonds in synthesized compounds. | nih.gov |

| Separation & Quantification | |||

| High-Performance Liquid Chromatography (HPLC) | Separates, identifies, and quantifies each component in a mixture. | Analysis of imidazole drugs in pharmaceutical formulations; determination of enantioselectivity. | acs.orgnih.gov |

| Solid-Phase Extraction (SPE) | Cleans up a sample before analysis by removing interfering substances. | Sample preparation for the analysis of commercial dosage forms like creams. | nih.gov |

Advancements in Computational Methodologies for Predictive Molecular Modeling

Computational chemistry has become an indispensable tool in the study of imidazole-pyridine systems. Modern computational methodologies allow researchers to predict molecular properties and simulate interactions with a high degree of accuracy, guiding experimental work and saving significant time and resources. mdpi.com

Molecular docking is a widely used technique to predict the preferred binding orientation of a small molecule to a larger target protein. nih.gov By calculating binding affinities and analyzing interactions, researchers can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. nih.govnih.gov

Density Functional Theory (DFT) provides a deeper understanding of the electronic structure of molecules. nih.gov DFT calculations are used to determine properties like Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), which can indicate a molecule's reactivity and potential as a drug candidate. nih.gov The B3LYP/6–31G(d,p) method is a commonly used DFT approach that balances accuracy with computational efficiency for small to medium-sized molecules. nih.gov

For studying the dynamic behavior of these systems over time, Molecular Dynamics (MD) simulations are employed. mdpi.com MD simulations can reveal how a ligand-protein complex behaves in a more realistic, solvated environment, providing insights into the stability of binding and conformational changes. mdpi.com Furthermore, computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are now integral to the early stages of drug discovery, helping to identify potential liabilities before costly clinical trials. mdpi.comnih.gov

| Computational Method | Description | Application in Imidazole-Pyridine Research | Reference |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein's active site. | Virtual screening of derivatives; predicting binding energy and orientation. | nih.govnih.gov |

| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. | Calculating HOMO-LUMO energy gaps to predict reactivity; analyzing molecular electrostatic potential. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Assessing the stability of ligand-protein complexes; studying conformational changes. | acs.orgmdpi.com |

| ADMET Prediction | In silico prediction of a compound's pharmacokinetic and toxicological properties. | Early identification of potential drug failures and safety issues. | mdpi.comnih.gov |

Q & A

Q. What are the standard synthetic routes for preparing imidazole-pyridine derivatives such as 3-(1H-imidazol-4-yl)pyridine?

The compound can be synthesized via cyclization of 2-bromo-1-(pyridin-3-yl)ethanone hydrochloride with formamide under reflux conditions (yield: 67%). Key steps include controlling reaction temperature (80–100°C) and using NP-HPLC for purity verification (tR = 30.19 min). Characterization involves IR (3196 cm<sup>-1</sup> for N-H stretching) and melting point analysis (221–222°C) .

Q. How are imidazole-pyridine derivatives characterized post-synthesis?

Use a combination of:

- <sup>1</sup>H/ <sup>13</sup>C NMR : For 3-(1H-imidazol-4-yl)pyridine, signals at δ 7.45 (pyridine-H), 7.64 (imidazole-H), and 8.91 ppm (aromatic-H) confirm ring substitution .

- IR spectroscopy : Peaks at 3196 cm<sup>-1</sup> (N-H) and 1515 cm<sup>-1</sup> (C=N) validate functional groups .

- HPLC : Retention time (tR) and purity are assessed via NP-HPLC .

Q. What purification strategies are effective for these compounds?

Normal-phase HPLC (NP-HPLC) with polar stationary phases (e.g., silica gel) resolves impurities, as demonstrated by tR = 30.19 min for 3-(1H-imidazol-4-yl)pyridine. Recrystallization from ethanol/water mixtures improves crystalline purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding imidazole-pyridine derivatives?

Q. How do substituents influence chromatographic behavior and log<i>P</i> in imidazole-pyridine analogs?

Substituents like imidazole (polar) vs. pyridine (moderately lipophilic) alter retention times in reversed-phase chromatography. For example, imidazole derivatives exhibit shorter tR due to higher polarity, while benzimidazole analogs show increased log<i>P</i> (e.g., +0.5–1.2 units) .

Q. How to resolve contradictions in spectroscopic data across studies?

- NMR calibration : Use deuterated solvents (e.g., CD3OD) and internal standards (TMS) for consistency .

- Cross-validation : Compare IR peaks (e.g., 3196 cm<sup>-1</sup> for N-H) with computational models (DFT) .

Q. What structural features dictate biological activity in imidazole-pyridine derivatives?

- Ring substitution : Pyridine at position 3 enhances indoleamine 2,3-dioxygenase (IDO) inhibition (IC50 < 1 µM) compared to phenol-substituted analogs .

- Linker flexibility : Ethynyl or methylene linkers (e.g., in CTEP derivatives) improve metabotropic glutamate receptor (mGluR5) binding affinity .

Q. What methodologies assess biological activity in enzyme inhibition studies?

- Enzyme assays : Use recombinant IDO with kynurenine quantification via UV-Vis (λ = 321 nm) .

- Receptor binding : Radiolabeled ligands (e.g., [<sup>3</sup>H]-MPEP) for mGluR5 antagonism studies .

Q. How to design multi-step syntheses for complex imidazole-pyridine hybrids?

Q. Can computational modeling predict reactivity or binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.